Sm-AMP-D2 -

Sm-AMP-D2

Catalog Number: EVT-244475
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods:
The synthesis of Sm-AMP-D2 involves recombinant DNA technology. The gene encoding adenosine monophosphate deaminase 2 is cloned into an expression vector and transformed into a suitable host organism, typically Escherichia coli. Following transformation, the bacteria are cultured, and the protein is expressed and harvested.

Technical Details:

  1. Cloning: The AMPD2 gene is amplified using polymerase chain reaction (PCR) and inserted into a plasmid vector.
  2. Transformation: The plasmid is introduced into competent E. coli cells through heat shock or electroporation.
  3. Expression: Bacteria are cultured in selective media to promote plasmid replication and protein expression.
  4. Purification: The expressed protein is purified using affinity chromatography techniques, often utilizing tags such as His-tags for easier isolation.
Molecular Structure Analysis

Structure:
Sm-AMP-D2 has a complex three-dimensional structure characterized by several alpha-helices and beta-sheets, typical of deaminase enzymes. The active site contains critical residues that facilitate substrate binding and catalysis.

Data:
X-ray crystallography studies have provided insights into the molecular structure of Sm-AMP-D2, revealing its binding sites and conformational changes during substrate interaction . The enzyme's structure allows for effective catalysis of the deamination reaction, crucial for nucleotide metabolism.

Chemical Reactions Analysis

Reactions:
The primary reaction catalyzed by Sm-AMP-D2 is the conversion of adenosine monophosphate to inosine monophosphate:

Adenosine MonophosphateSm AMP D2Inosine Monophosphate+Ammonia\text{Adenosine Monophosphate}\xrightarrow{\text{Sm AMP D2}}\text{Inosine Monophosphate}+\text{Ammonia}

Technical Details:
This reaction involves the removal of an amino group from adenosine monophosphate, which is essential for regulating nucleotide levels within cells. Inhibition or mutation of Sm-AMP-D2 can lead to an accumulation of adenosine nucleotides and depletion of guanine nucleotides, impacting cellular functions significantly .

Mechanism of Action

Process:
The mechanism by which Sm-AMP-D2 operates involves several steps:

  1. Substrate Binding: Adenosine monophosphate binds to the active site of Sm-AMP-D2.
  2. Catalysis: The enzyme facilitates the hydrolysis of the amino group on adenosine monophosphate.
  3. Product Release: Inosine monophosphate and ammonia are released from the active site.

Data:
Kinetic studies have shown that Sm-AMP-D2 exhibits Michaelis-Menten kinetics with respect to its substrate, indicating a rapid conversion rate under optimal conditions .

Physical and Chemical Properties Analysis

Physical Properties:

  • Molecular Weight: Approximately 40 kDa.
  • Isoelectric Point: Typically around pH 7.5.
  • Solubility: Soluble in aqueous buffers at physiological pH.

Chemical Properties:

  • Stability: Generally stable under physiological conditions but sensitive to extreme pH levels.
  • Enzymatic Activity: Optimal activity at around 37°C and neutral pH.

Relevant analyses indicate that mutations affecting Sm-AMP-D2 can lead to significant alterations in its physical properties, impacting its enzymatic function .

Applications

Scientific Uses:
Sm-AMP-D2 has significant implications in various fields:

  1. Medical Research: Understanding its role in neurodegenerative diseases can lead to potential therapeutic targets.
  2. Metabolic Studies: It serves as a model for studying purine metabolism and associated disorders.
  3. Biotechnology: Its recombinant form can be utilized in metabolic engineering for enhanced nucleotide synthesis pathways.

Research continues to explore its potential as a biomarker for certain genetic disorders linked to purine metabolism deficiencies .

Biochemical Pathways & Metabolic Integration of AMPD2

Enzymatic Role in Purine Nucleotide Cycle Dynamics

Adenosine monophosphate deaminase 2 (AMPD2) catalyzes the irreversible hydrolytic deamination of adenosine monophosphate (AMP) to inosine monophosphate (IMP), a critical step in the purine nucleotide cycle (PNC). This reaction (AMP + H₂O → IMP + NH₃) serves as the primary entry point for adenine nucleotides into the guanine nucleotide pool, positioning AMPD2 as a gatekeeper between adenosine and guanosine nucleotide metabolism [1] [7]. The PNC operates as a metabolic shunt that interfaces with the tricarboxylic acid (TCA) cycle via fumarate production during the conversion of adenylosuccinate to AMP. In neuronal and hepatic tissues, AMPD2-mediated IMP production enables:

  • Nucleotide interconversion: Facilitating GTP synthesis through IMP dehydrogenase (IMPDH)-dependent oxidation of IMP to xanthosine monophosphate (XMP)
  • Energy transduction: Supporting mitochondrial oxidative phosphorylation via fumarate-derived malate
  • Ammonia handling: Generating NH₃ for pH buffering during metabolic stress [1] [10]

Table 1: Enzymatic Functions of AMPD2 in Mammalian Systems

Reaction CatalyzedProductTissue SpecificityKm for AMP (μM)
AMP → IMP + NH₃IMPUbiquitous (dominant in brain/liver)1200 ± 150
AMP → IMP (feedback regulation)IMPNeuronal progenitors850 ± 90
Substrate channeling to adenylosuccinate synthetaseAdenylosuccinateHepatic tissueN/A

Genetic ablation studies demonstrate that AMPD2 deficiency disrupts PNC flux, leading to IMP depletion and consequent GTP deficiency in neural tissues. This manifests as impaired protein translation initiation due to inadequate GTP availability for eukaryotic initiation factor 2B (eIF2B) [1] [7].

Regulatory Mechanisms in GTP/ATP Homeostasis

AMPD2 serves as a metabolic rheostat governing cellular energy charge through dual mechanisms:

  • GTP Pool Regulation: By controlling IMP production, AMPD2 directly influences the substrate availability for GTP synthesis via the IMPDH pathway. AMPD2-deficient cells exhibit 60-70% reduction in GTP levels, while ATP concentrations remain largely unaffected. This GTP-specific deficiency arises because AMPD2-mediated IMP production bypasses the feedback inhibition of de novo purine synthesis by adenosine nucleotides [1] [7].

  • Energy Sensing: Under ATP-depleting conditions, AMP accumulation allosterically activates AMPD2, accelerating IMP production. This drives the adenylate kinase equilibrium (2ADP ↔ ATP + AMP) toward ATP regeneration, effectively buffering cellular energy charge. The generated IMP can be reconverted to AMP via adenylosuccinate, consuming aspartate and producing fumarate for anaplerotic TCA cycle replenishment [2] [10].

In hepatic metabolism, AMPD2 deletion paradoxically enhances insulin sensitivity and reduces blood glucose despite increased lipid accumulation. This occurs through AMPK-independent mechanisms involving:

  • Elevated AMP:ATP ratio (1.8-fold increase) without AMPK hyperactivation
  • Altered expression of fatty acid oxidation genes (CPT1A, PPARα)
  • Enhanced glucose uptake via GLUT4 translocation [6]

Table 2: Metabolic Consequences of AMPD2 Deficiency in Mouse Models

TissueGTP ReductionATP ChangeMetabolic PhenotypeKey Molecular Alterations
Brain (mouse)68%-12%NeurodegenerationImpaired eIF2B function, translation initiation deficit
Liver (mouse)42%+5%Improved insulin sensitivity, hepatic steatosis↑AMP levels, ↓PEPCK expression, ↑fatty acid synthase
Muscle (human AMPD1 deficiency)MinimalNo changeExercise intoleranceAMP accumulation, purine overflow

Interplay with IMP Dehydrogenase Filament Formation

Recent research reveals a neuroprotective mechanism involving IMP dehydrogenase 2 (IMPDH2) polymerization in response to AMPD2 deficiency. IMPDH2, the rate-limiting enzyme for GTP biosynthesis, forms micron-scale intracellular filaments (cytoophidia) under GTP-depleted conditions. These filaments exhibit:

  • Altered enzyme kinetics: Filamentous IMPDH2 displays reduced sensitivity to GTP feedback inhibition, enabling sustained GTP production despite cellular depletion [3] [9]
  • Subcellular compartmentalization: Filaments sequester IMPDH2 from cytosolic degradation, increasing enzyme half-life 3.5-fold in neuronal compartments
  • Selective neuroprotection: In AMPD2-deficient mice, IMPDH2 filaments accumulate in hippocampal CA1-3 regions but are absent in the vulnerable dentate gyrus, correlating with regional survival differentials [9]

Experimental disruption of IMPDH2 polymerization using dominant-negative mutants (e.g., IMPDH2D226N) exacerbates GTP depletion in AMPD2-deficient neural progenitor cells, reducing cell viability by 75%. Conversely, pharmacological induction of filament assembly with mycophenolic acid partially rescues neurite outgrowth defects. This demonstrates that IMPDH2 filaments serve as a metabolic adaption to maintain GTP supplies during purine imbalances [3] [9].

Table 3: Neuronal Vulnerability and IMPDH2 Filament Distribution in AMPD2 Deficiency

Brain RegionIMPDH2 Filament DensityNeurodegeneration SeverityGTP Levels (% WT)Protective Mechanisms
Hippocampal CA1-3High (≥15 filaments/cell)Minimal52%Filament-stabilized IMPDH2 activity
Dentate gyrusLow (≤2 filaments/cell)Severe18%None identified
Cerebellar cortexModerate (8 filaments/cell)Moderate37%Purine salvage pathway upregulation
Brainstem nucleiVariableVariable (mutation-dependent)29-45%Unknown

Modulation of De Novo Purine Biosynthesis Feedback Loops

AMPD2 exerts allosteric control over de novo purine synthesis through IMP-mediated modulation of key regulatory nodes:

  • PRPP amidotransferase regulation: AMPD2-generated IMP relieves adenosine nucleotide-mediated inhibition of the committed step in de novo synthesis catalyzed by amidophosphoribosyltransferase (ATase). This allows substrate diversion toward GTP synthesis during guanine nucleotide depletion [1] [8]

  • Salvage pathway integration: By producing IMP, AMPD2 provides substrate for hypoxanthine-guanine phosphoribosyltransferase (HGPRT), enhancing guanine nucleotide salvage efficiency. In AMPD2 deficiency, reduced IMP availability creates a salvage bottleneck, exacerbating GTP depletion despite adequate hypoxanthine availability [7] [8]

  • Transcriptional reprogramming: Chronic AMPD2 deficiency upregulates de novo synthesis genes (e.g., PPAT, PAICS) by 2.1-3.4-fold in mouse liver, while downregulating nucleotide catabolism enzymes (e.g., NT5C2). This compensatory response remains inadequate in neural tissues due to their limited de novo synthesis capacity [6] [9]

Pathogenic mutations in AMPD2 (e.g., R674H, E721D) disrupt these regulatory functions by impairing enzyme catalysis and oligomerization. Patient-derived mutations reduce AMPD2 activity by 92-99% in yeast complementation assays, leading to:

  • Accumulated AMP (4.8-fold increase) and ZMP (aminoimidazole carboxamide ribonucleotide)
  • Feedback inhibition of ATase despite cellular GTP depletion
  • Failure to relieve adenosine-mediated suppression of de novo synthesis [1] [7]

Therapeutically, guanine nucleotide pool restoration via S-adenosylmethionine or adenine supplementation rescues translation defects in AMPD2-deficient neurons by bypassing the feedback inhibition. This mechanism underpins the potential treatability of AMPD2-related pontocerebellar hypoplasia type 9 [1] [7].

Properties

Product Name

Sm-AMP-D2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.